molecular formula C15H19Cl2NO2 B3835003 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine

1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine

Cat. No. B3835003
M. Wt: 316.2 g/mol
InChI Key: LRFPRQXBDQUNSP-UHFFFAOYSA-N
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Description

The compound “1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a butanoyl group and a 2,4-dichlorophenoxy group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the butanoyl and 2,4-dichlorophenoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the butanoyl and 2,4-dichlorophenoxy groups would extend from this ring .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions involving this compound. Its reactivity would be influenced by factors such as the presence of the piperidine ring and the electron-withdrawing nature of the 2,4-dichlorophenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism of action would relate to how the compound interacts with biological systems .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its intended applications. If it shows promise in a particular area, such as medicine or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c16-12-6-7-14(13(17)11-12)20-10-4-5-15(19)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFPRQXBDQUNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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